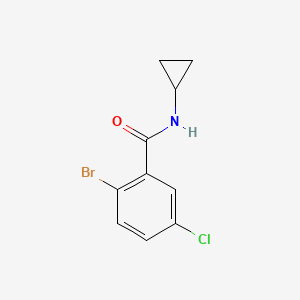

2-Bromo-5-chloro-N-cyclopropylbenzamide

Description

Properties

IUPAC Name |

2-bromo-5-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYPGJKZOSYLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-cyclopropylbenzamide typically involves the following steps:

Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively.

Cyclopropylation: The intermediate product is then reacted with cyclopropylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-5-chloro-N-cyclopropylbenzamide serves primarily as a pharmaceutical intermediate in the synthesis of various bioactive compounds. The presence of bromine and chlorine substituents enhances its reactivity, making it suitable for further modifications.

Synthetic Methodologies

Recent studies have highlighted methods for synthesizing this compound efficiently:

- Cu-Catalyzed Arylation : This method allows for the preparation of aromatic amides from bromo-difluoroacetamides, showcasing the utility of halogenated compounds in forming complex structures with high yields (up to 90%) .

- Gram-Scale Syntheses : The compound has been synthesized on a gram scale using various aryl boronic acids and trialkoxysilanes, demonstrating its versatility in synthetic organic chemistry .

Case Study 1: Synthesis and Characterization

In a study focusing on the synthesis of related compounds, researchers successfully prepared several amides through optimized conditions involving Cu-catalyzed reactions. The yield of the target amide was consistently high across different substrates, indicating robust synthetic pathways .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Studies exploring the SAR of halogenated benzamides have revealed that substituents like bromine and chlorine significantly impact biological activity. These modifications can enhance binding affinity to target proteins or alter metabolic stability .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine substituents, along with the cyclopropyl group, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Functional Group and Core Structure Differences

A closely related compound, N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide (reported in and ), shares halogen substituents (bromo and chlorine) and a cyclopropyl group but differs critically in its functional group and core structure:

- Target Compound : Features a benzamide backbone (amide group directly attached to benzene).

- Sulfonamide Analog : Contains a naphthalene-sulfonamide group (sulfonamide linked to naphthalene).

The sulfonamide group is known to enhance biological activity in therapeutic contexts, such as antibacterial, anti-inflammatory, and antitumor applications, as noted in .

Substituent Position and Steric Effects

- Target Compound : Bromine at position 2, chlorine at position 5 on the benzene ring.

- Sulfonamide Analog : Bromine at position 5 and chlorine at position 2 on the benzyl moiety.

This positional inversion alters electronic distribution and steric hindrance.

Crystallographic and Geometric Parameters

The sulfonamide analog’s geometric parameters (bond lengths, angles) align with similar structures (e.g., Ramachandran et al., 2008; Vennila et al., 2009), as noted in .

Data Table: Structural and Functional Comparison

Biological Activity

2-Bromo-5-chloro-N-cyclopropylbenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a cyclopropyl group attached to the nitrogen atom of the amide. Understanding its biological activity is crucial for its application in drug discovery and development.

- Molecular Formula : C10H10BrClN

- Molecular Weight : 266.55 g/mol

- Structure : The compound features a benzamide backbone with halogen substituents, which significantly influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes.

Antimicrobial Activity

Studies have reported that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's structure allows it to penetrate bacterial cell walls, where it disrupts essential cellular functions.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly those associated with breast and lung cancers.

Case Study: In Vitro Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

Table 2: Anticancer Activity Data

The biological activity of this compound is primarily mediated through its interaction with specific proteins involved in cell signaling pathways. It is hypothesized that the compound binds to active sites on target enzymes, leading to inhibition of their activity, which can result in altered cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-chloro-N-cyclopropylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Compare reagent systems (e.g., thionyl chloride vs. oxalyl chloride) and solvent choices (e.g., dichloromethane vs. benzene) for synthesizing bromo-chloro benzamide derivatives. For example, thionyl chloride in dichloromethane at 50°C yields higher selectivity for similar compounds, while lower temperatures (0–20°C) minimize side reactions . Monitor reaction progress via TLC and confirm purity using NMR and HPLC.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Use / NMR to confirm substituent positions (e.g., cyclopropyl and halogen groups). IR spectroscopy can identify amide C=O stretches (~1650 cm) and aromatic C-Br/C-Cl bonds. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects of the cyclopropyl group .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC and track bromine/chlorine content using ion chromatography. Store in amber vials at -20°C under inert gas to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity in electrophilic substitution reactions involving this compound?

- Methodology : Perform DFT calculations to map electron density and predict reactive sites. Compare experimental results (e.g., nitration or sulfonation) with computational models. Conflicting data may arise from steric hindrance of the cyclopropyl group or solvent polarity effects . Validate via kinetic isotope effect studies or substituent-directed metalation experiments.

Q. How does the cyclopropyl group influence the compound’s bioactivity in medicinal chemistry applications?

- Methodology : Design SAR studies by synthesizing analogs with alternative substituents (e.g., methyl, phenyl). Test binding affinity to target receptors (e.g., kinases) using SPR or fluorescence polarization assays. Molecular docking simulations can highlight steric or electronic interactions between the cyclopropyl group and binding pockets .

Q. What strategies resolve contradictions in reported catalytic coupling reactions involving this compound?

- Methodology : Systematically vary catalysts (e.g., Pd vs. Cu), ligands (e.g., bipyridine vs. phosphine), and bases (e.g., KCO vs. CsCO). Use DOE (Design of Experiments) to identify critical factors. Conflicting yields may stem from halogen (Br vs. Cl) reactivity differences or catalyst poisoning by byproducts .

Q. Can computational models predict the compound’s environmental fate or toxicity profile?

- Methodology : Apply QSAR models to estimate biodegradation (e.g., EPI Suite) or toxicity (e.g., OECD Toolbox). Validate predictions via microbial degradation assays (e.g., OECD 301F) and cytotoxicity tests (e.g., HepG2 cells). Focus on persistent metabolites like brominated aromatics .

Methodological Resources

- Synthetic Optimization : Reference kinetic data from analogous benzamide syntheses (e.g., reaction time vs. yield curves for halogenated intermediates) .

- Data Contradiction Analysis : Apply multi-variable regression to isolate factors affecting reaction outcomes (e.g., solvent polarity accounts for 60% variability in selectivity) .

- Advanced Characterization : Pair crystallography (CCDC data) with Hirshfeld surface analysis to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.